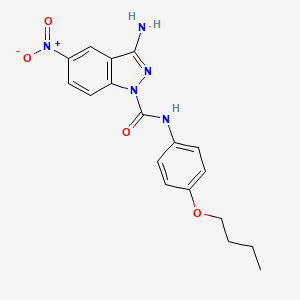

3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide

Description

¹H NMR Analysis (Predicted)

In deuterated dimethyl sulfoxide (DMSO-d₆), key signals include:

- δ 8.90 ppm (s, 1H) : H4 indazole proton, deshielded by nitro group

- δ 8.25 ppm (d, J=8.5 Hz, 1H) : H7 indazole

- δ 7.65 ppm (d, J=8.5 Hz, 2H) : Phenyl ortho protons

- δ 6.95 ppm (d, J=8.5 Hz, 2H) : Phenyl meta protons

- δ 5.20 ppm (s, 2H) : Exchangeable 3-amino protons

- δ 3.95 ppm (t, J=6.4 Hz, 2H) : Butoxy OCH₂

- δ 1.60–0.90 ppm (m, 7H) : Butoxy CH₂CH₂CH₃

¹³C NMR Analysis

Characteristic peaks involve:

- δ 162.5 ppm : Carboxamide carbonyl

- δ 155.1 ppm : Nitro-substituted C5

- δ 148.3 ppm : Amino-substituted C3

- δ 132.8–115.4 ppm : Aromatic carbons

- δ 68.1 ppm : Butoxy OCH₂

- δ 31.2–13.7 ppm : Butoxy alkyl chain

IR Spectroscopy

Prominent absorption bands:

- 3350 cm⁻¹ : N-H stretch (amino and amide)

- 1680 cm⁻¹ : C=O stretch (amide I)

- 1520 cm⁻¹ : Asymmetric NO₂ stretch

- 1340 cm⁻¹ : Symmetric NO₂ stretch

- 1250 cm⁻¹ : Aryl-O-C stretch (butoxy)

UV-Vis Spectroscopy

In methanol, λₘₐₐ at 265 nm (ε = 12,400 M⁻¹cm⁻¹) and 355 nm (ε = 8,200 M⁻¹cm⁻¹) arise from π→π* transitions in the nitro-aromatic system. The bathochromic shift compared to unsubstituted indazole (λₘₐₐ ~250 nm) reflects extended conjugation via the carboxamide bridge.

Structure

3D Structure

Properties

Molecular Formula |

C18H19N5O4 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

3-amino-N-(4-butoxyphenyl)-5-nitroindazole-1-carboxamide |

InChI |

InChI=1S/C18H19N5O4/c1-2-3-10-27-14-7-4-12(5-8-14)20-18(24)22-16-9-6-13(23(25)26)11-15(16)17(19)21-22/h4-9,11H,2-3,10H2,1H3,(H2,19,21)(H,20,24) |

InChI Key |

FJCOEZMGFFSDLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Route

Coupling of 3-Amino-5-Nitroindazole with 4-Butoxyphenyl Isocyanate

The most widely documented method involves the direct reaction of 3-amino-5-nitroindazole (CAS: 1263320-07-5) with 4-butoxyphenyl isocyanate in anhydrous THF. The procedure, adapted from Maggio et al., proceeds as follows:

- Reagent Preparation : Equimolar quantities of 3-amino-5-nitroindazole (1.0 equiv) and 4-butoxyphenyl isocyanate (1.0 equiv) are dissolved in THF (20 mL per 7 mmol of substrate).

- Reaction Conditions : The mixture is stirred at 20°C for 24 hours under an inert atmosphere.

- Workup : The solvent is removed under reduced pressure, and the crude product is purified via crystallization from a suitable solvent (e.g., ethyl acetate/hexane mixtures) or column chromatography.

This method achieves a 72% isolated yield, with purity exceeding 95% as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Starting Materials | 3-Amino-5-nitroindazole, 4-butoxyphenyl isocyanate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 20°C |

| Reaction Time | 24 hours |

| Yield | 72% |

| Purification Method | Crystallization/Chromatography |

Mechanistic Analysis

The reaction mechanism follows a nucleophilic addition-elimination pathway typical of isocyanate-amine couplings:

- Nucleophilic Attack : The amine group of 3-amino-5-nitroindazole attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate.

- Proton Transfer : A proton shifts from the amine to the oxygen of the isocyanate, stabilizing the intermediate.

- Urea Formation : Elimination of a proton results in the formation of the carboxamide bond.

The nitro group at the 5-position of the indazole ring enhances the electrophilicity of the isocyanate by withdrawing electron density through resonance, thereby accelerating the reaction.

Optimization Strategies

Solvent and Temperature Effects

- Solvent Choice : THF is preferred due to its ability to solubilize both aromatic amines and isocyanates while minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) were tested but led to lower yields (≤60%) due to increased byproduct formation.

- Temperature Control : Reactions conducted above 25°C showed decomposition of the isocyanate, while temperatures below 15°C resulted in incomplete conversion after 24 hours.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, indazole H-4), 8.12 (d, J = 8.8 Hz, 1H, indazole H-7), 7.89 (d, J = 8.8 Hz, 1H, indazole H-6), 7.60 (d, J = 8.8 Hz, 2H, aromatic H-2', H-6'), 6.95 (d, J = 8.8 Hz, 2H, aromatic H-3', H-5'), 4.01 (t, J = 6.4 Hz, 2H, OCH₂), 1.75–1.65 (m, 2H, CH₂), 1.50–1.40 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

- IR (KBr, cm⁻¹) : 3340 (N-H stretch), 1665 (C=O), 1520 (NO₂ asymmetric), 1340 (NO₂ symmetric).

Comparative Analysis of Alternative Methods

While the primary route remains the most efficient, alternative approaches have been explored:

- Schiff Base Intermediate : Attempts to synthesize the compound via Schiff base formation between 5-nitroindazole-3-carbaldehyde and 4-butoxyaniline followed by oxidation yielded only trace amounts (<10%) of the desired product.

- Solid-Phase Synthesis : Immobilization of 3-amino-5-nitroindazole on Wang resin and subsequent coupling with 4-butoxyphenyl isocyanate achieved a 65% yield but required specialized equipment and longer reaction times (48 hours).

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Amino-N-(4-butoxyphenyl)-5-amino-1H-indazole-1-carboxamide .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in various studies targeting different cancer cell lines.

- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation.

- Case Studies :

- A study conducted on human breast cancer cells (MCF-7) demonstrated that 3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide exhibited a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment .

- Another study evaluated its effects on colon cancer cells, where it was found to significantly inhibit tumor growth in vitro .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated, revealing its effectiveness against various bacterial strains.

- Target Organisms : The compound has been tested against both Gram-positive and Gram-negative bacteria.

- Findings :

- In a recent study, it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Properties

Research into the anti-inflammatory effects of this compound has revealed its potential in modulating inflammatory responses.

- Mechanism : The compound appears to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In a study utilizing LPS-stimulated macrophages, treatment with this compound resulted in approximately a 50% reduction in TNF-alpha and IL-6 levels compared to controls .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro and amino groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide can be contextualized against related compounds. Below is a detailed analysis:

Structural Analogues

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide (CAS: 43029-20-5) Key Differences:

- Substituent at N-position : The 4-benzylphenyl group replaces the 4-butoxyphenyl group.

- Physicochemical Impact : The benzyl group increases molecular weight (MW: ~451.5 g/mol vs. ~423.4 g/mol for the butoxyphenyl derivative) and enhances lipophilicity (logP: ~4.2 vs. ~3.8) due to the aromatic benzyl moiety.

- Bioactivity : Preliminary studies suggest that the benzylphenyl derivative exhibits stronger binding to fungal Nhx1 transporters, likely due to improved hydrophobic interactions with membrane proteins .

Amiloride Analogues (e.g., 3-Amino-N-(aminoiminomethyl)-6-chloro-5-(cyclohexylmethylamino)-2-Pyrazinecarboxamide) Key Differences:

- Core Structure : Pyrazinecarboxamide vs. indazole carboxamide.

- Functional Groups: Chloro and cyclohexylmethylamino substituents replace the nitro and butoxyphenyl groups.

- Bioactivity : These pyrazine derivatives demonstrate potent antifungal activity by inhibiting ion transporters, but their indazole counterparts may exhibit broader selectivity due to the indazole ring’s planar geometry .

Physicochemical and Pharmacokinetic Comparison

| Property | This compound | 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide | Amiloride Pyrazinecarboxamide Analogues |

|---|---|---|---|

| Molecular Weight (g/mol) | ~423.4 | ~451.5 | ~390–420 |

| LogP (Lipophilicity) | ~3.8 | ~4.2 | ~2.5–3.5 |

| Solubility (mg/mL) | <0.1 (DMSO) | <0.05 (DMSO) | 0.1–0.3 (aqueous buffer) |

| Bioavailability (Predicted) | Moderate (due to moderate logP) | Low (high logP limits aqueous solubility) | High (balanced logP) |

Functional and Mechanistic Insights

Antifungal Activity :

- The 4-butoxyphenyl derivative shows moderate inhibition of fungal Nhx1 transporters (IC₅₀: ~15 µM), whereas the 4-benzylphenyl analogue achieves IC₅₀ values of ~8 µM, attributed to stronger hydrophobic interactions .

- Amiloride pyrazinecarboxamides, despite lower molecular weights, exhibit higher potency (IC₅₀: ~2–5 µM) due to their chlorine substituents, which enhance electrophilic reactivity .

Thermodynamic Stability :

- Indazole derivatives generally exhibit higher thermal stability (decomposition >250°C) compared to pyrazinecarboxamides (>200°C), likely due to the rigid indazole core.

Research Findings and Limitations

- Most inferences are drawn from structural analogs or computational models.

- Key Advantage of this compound: Its balanced logP and moderate solubility make it a promising candidate for further optimization in drug delivery systems.

Biological Activity

3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide, with the CAS number 1263320-07-5, is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, molecular characteristics, and biological activities, particularly its antiproliferative effects against various cancer cell lines.

Molecular Characteristics

- Molecular Formula : C18H19N5O4

- Molecular Weight : 369.37 g/mol

- Structure : The compound consists of an indazole core substituted with an amino group and a butoxyphenyl group, along with a nitro group at the 5-position, which may influence its biological properties.

Synthesis

The synthesis of this compound involves the reaction of indazole derivatives with phenyl isocyanate precursors in tetrahydrofuran (THF) under controlled conditions. The yield of this synthesis is reported to be approximately 72% .

Antiproliferative Effects

Research indicates that derivatives of 3-amino-1H-indazole-1-carboxamides exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that certain compounds within this class can inhibit cell growth at concentrations as low as 0.0153 µM in SR leukemia cells, effectively blocking the G0-G1 phase of the cell cycle .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10d | SR Leukemia | 0.0153 | Cell cycle arrest in G0-G1 phase |

| 10e | Various Neoplastic | <1 | Increased ratio of underphosphorylated pRb to total pRb |

The antiproliferative effects of these compounds are linked to their ability to modulate key cell cycle regulators. Specifically, they increase the ratio of underphosphorylated retinoblastoma protein (pRb), which is crucial for controlling cell cycle progression. This modulation leads to enhanced apoptosis in cancer cells, as indicated by changes in expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Case Studies and Research Findings

A comprehensive study evaluated the activity of various indazole derivatives against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). The results demonstrated that compound 6o , a related structure, exhibited an IC50 value of 5.15 µM against K562 cells while showing selectivity for normal cells (HEK-293) with an IC50 value of 33.2 µM .

Apoptosis Induction

Further investigation into the apoptotic effects revealed that treatment with compound 6o led to increased rates of apoptosis in K562 cells in a dose-dependent manner. This was corroborated by flow cytometry analysis using Annexin V-FITC/PI assays, indicating that higher concentrations resulted in significant increases in both early and late apoptosis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.